molecular formula C20H16ClN5O B14519871 N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide CAS No. 62526-12-9

N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide

Cat. No.: B14519871
CAS No.: 62526-12-9
M. Wt: 377.8 g/mol
InChI Key: HLCDEOGBDISWBH-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide is a complex organic compound that features multiple functional groups, including a chlorophenyl group, a phenyldiazenyl group, and a phenylhydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the hydrazone: Reacting 3-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone.

    Diazotization: Treating the hydrazone with nitrous acid to form the diazonium salt.

    Coupling Reaction: Reacting the diazonium salt with an appropriate coupling partner, such as aniline, to form the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetohydrazide
  • N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetone

Uniqueness

N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

62526-12-9

Molecular Formula

C20H16ClN5O

Molecular Weight

377.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-phenyldiazenyl-2-(phenylhydrazinylidene)acetamide

InChI

InChI=1S/C20H16ClN5O/c21-15-8-7-13-18(14-15)22-20(27)19(25-23-16-9-3-1-4-10-16)26-24-17-11-5-2-6-12-17/h1-14,23H,(H,22,27)

InChI Key

HLCDEOGBDISWBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=O)NC2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3

Origin of Product

United States

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